![molecular formula C11H14Cl2O2 B12552958 1-Chloro-4-[chloro(diethoxy)methyl]benzene CAS No. 143919-65-7](/img/structure/B12552958.png)
1-Chloro-4-[chloro(diethoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[chloro(diethoxy)methyl]benzene is an organic compound with the molecular formula C11H14Cl2O2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a chloro(diethoxy)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[chloro(diethoxy)methyl]benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the diethoxy group. One common method involves the reaction of 1-chloro-4-methylbenzene with diethyl carbonate in the presence of a base such as sodium hydride, followed by chlorination using thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[chloro(diethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-4-[chloro(diethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[chloro(diethoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The chloro and diethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylbenzene: A simpler derivative with only a chloro and methyl group.
1-Chloro-4-methoxybenzene: Contains a chloro and methoxy group, differing in the oxygen-containing substituent.
1-Chloro-4-ethylbenzene: Features a chloro and ethyl group, providing a comparison in terms of alkyl chain length.
Uniqueness: 1-Chloro-4-[chloro(diethoxy)methyl]benzene is unique due to the presence of both chloro and diethoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
143919-65-7 |
|---|---|
Formule moléculaire |
C11H14Cl2O2 |
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
1-chloro-4-[chloro(diethoxy)methyl]benzene |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-14-11(13,15-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |
Clé InChI |
SVFZZFIDZZOORU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)Cl)(OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
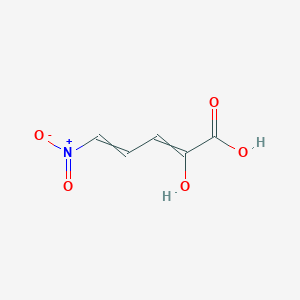

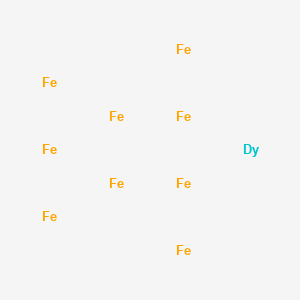

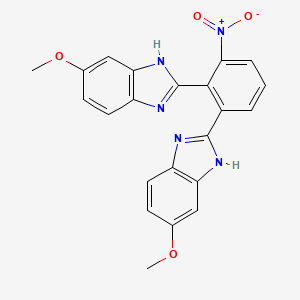
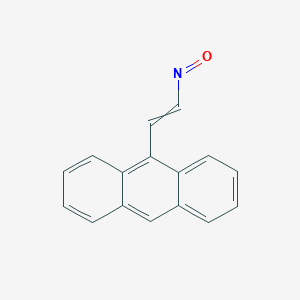
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
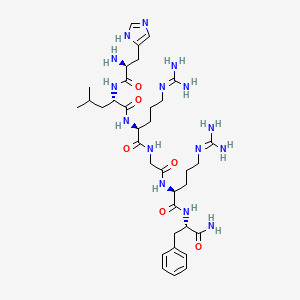
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
